1H-Imidazole-1-propanenitrile, 2-phenyl-

Physical Properties Material Science Epoxy Curing Agent

Formulating one-component epoxy systems with long room-temperature stability presents a latency challenge. This compound solves it via a solid-state nitrile-substituted imidazole. - Solid form (mp ~109°C) enables dispersion in resins for latent 1K formulations curing only on heating, critical for electronics adhesives & encapsulants.[reference:0] - Differentiated from 2-phenylimidazole by the 1-propanenitrile group, which modifies solubility, latency, and cure profile for sharper reactivity.[reference:1] - Versatile nitrile handle also supports use as a medicinal/agrochemical building block for tetrazoles, amines, or carboxylic acids. [reference:2]

Molecular Formula C12H11N3
Molecular Weight 197.24 g/mol
CAS No. 23996-12-5
Cat. No. B1581713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole-1-propanenitrile, 2-phenyl-
CAS23996-12-5
Molecular FormulaC12H11N3
Molecular Weight197.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=CN2CCC#N
InChIInChI=1S/C12H11N3/c13-7-4-9-15-10-8-14-12(15)11-5-2-1-3-6-11/h1-3,5-6,8,10H,4,9H2
InChIKeyBVYPJEBKDLFIDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Imidazole-1-propanenitrile, 2-phenyl- (CAS 23996-12-5): Key Properties and Procurement Specifications for Research and Industrial Use


1H-Imidazole-1-propanenitrile, 2-phenyl- (CAS 23996-12-5), also known as 1-(2-cyanoethyl)-2-phenylimidazole or 3-(2-phenyl-1H-imidazol-1-yl)propanenitrile, is a heterocyclic organic compound with the molecular formula C12H11N3 and a molecular weight of 197.24 g/mol [1]. It is characterized by an imidazole ring substituted with a phenyl group at the 2-position and a propanenitrile (-CH2CH2CN) group at the 1-position [1]. This compound is registered under TSCA and appears in various regulatory inventories, indicating its established use in industrial and research settings [1]. It is primarily recognized as an imidazole-based curing accelerator for epoxy resin systems, a function that stems from the nucleophilic nature of the imidazole ring [2].

Why Generic Imidazole Substitution is Not Viable for 1H-Imidazole-1-propanenitrile, 2-phenyl- (CAS 23996-12-5)


Substituting 1H-Imidazole-1-propanenitrile, 2-phenyl- with a more common or structurally similar imidazole derivative, such as 2-phenylimidazole (2PhI) or 2-ethyl-4-methylimidazole (EMI), is not a straightforward decision. The 1-propanenitrile group fundamentally alters the compound's physical state, melting point, and solubility profile, which in turn impacts its handling, latency, and reactivity in key applications like epoxy curing [1]. While the imidazole core provides a general class of reactivity, the specific substitution pattern governs the compound's performance as a curing accelerator, influencing critical process parameters such as pot life and cure temperature [2]. The quantitative evidence below demonstrates that this compound occupies a distinct position in the property landscape, making it non-interchangeable with its nearest analogs without re-optimizing the entire formulation or process.

Quantitative Evidence for 1H-Imidazole-1-propanenitrile, 2-phenyl- (CAS 23996-12-5) Differentiation vs. Structural Analogs


Melting Point Differentiation of 1-(2-Cyanoethyl)-2-phenylimidazole vs. Key Imidazole Derivatives

1H-Imidazole-1-propanenitrile, 2-phenyl- exhibits a melting point of 99.5-101.5°C [1]. This value is significantly higher than the melting point of its direct analog lacking the propanenitrile group, 2-phenylimidazole, which melts at 142-148°C . Furthermore, its melting point is substantially lower than that of the less sterically hindered 1-cyanoethyl-2-methylimidazole (55-57°C) [2] and higher than the liquid 1-cyanoethyl-2-ethyl-4-methylimidazole (11°C) . This intermediate melting point positions the compound as a solid at room temperature, offering distinct handling and formulation advantages compared to liquid or lower-melting solid alternatives.

Physical Properties Material Science Epoxy Curing Agent

Documented Use of 1-(2-Cyanoethyl)-2-phenylimidazole as a Curing Accelerator in Epoxy Resin Compositions

1H-Imidazole-1-propanenitrile, 2-phenyl- is specifically claimed as an imidazole curing accelerator in a foundational patent (US4026872) for epoxy resin compositions [1]. This patent explicitly lists 1-cyanoethyl-2-phenylimidazole among a select group of imidazole compounds used to enhance the curing of alicyclic epoxy resins with phenolic hardeners, a system known for producing materials with excellent thermal and mechanical properties [1]. This provides a direct, validated use-case that differentiates it from imidazole derivatives not claimed in such applications.

Polymer Chemistry Epoxy Curing Materials Science

Class-Level Reactivity of 2-Phenylimidazole in Epoxy/Dicyandiamide Systems

While direct kinetic data for 1H-Imidazole-1-propanenitrile, 2-phenyl- is not available in the open literature, the reactivity of its core structure, 2-phenylimidazole (2PhI), has been quantified in a comparative study of accelerators for epoxy/dicyandiamide systems [1]. In this study, 2PhI was found to have the lowest reactivity among the tested accelerators (2MI > CDI > DMP30 > 2PhI) and exhibited the sharpest curing profile based on DSC analysis [1]. This establishes a baseline for the class; the addition of the 1-propanenitrile group is expected to further modulate reactivity and latency, a common strategy in imidazole curing agent design.

Curing Kinetics Epoxy Formulation Thermal Analysis

Optimal Research and Industrial Application Scenarios for 1H-Imidazole-1-propanenitrile, 2-phenyl- (CAS 23996-12-5)


Formulation of Latent Epoxy Curing Systems

Based on its physical properties and documented use, 1H-Imidazole-1-propanenitrile, 2-phenyl- is an ideal candidate for formulating one-component (1K) epoxy systems that require room-temperature storage stability. Its solid form (melting point ~100°C) and established role as a curing accelerator [1] suggest it can be dispersed in epoxy resins to create latent formulations that only cure upon heating, a critical requirement for adhesives, coatings, and encapsulants in electronics and automotive industries. The class-level reactivity of its 2-phenylimidazole core further supports its use in applications where a controlled, sharp curing profile is beneficial [2].

Organic Synthesis Intermediate for Functionalized Heterocycles

The presence of both a nitrile and an imidazole ring makes 1H-Imidazole-1-propanenitrile, 2-phenyl- a versatile building block in medicinal and agrochemical research. The nitrile group can be readily converted into various functional groups (e.g., amines, carboxylic acids, tetrazoles), while the 2-phenylimidazole core is a known pharmacophore [1]. This compound serves as a strategic intermediate for constructing more complex molecules, particularly where the cyanoethyl handle is used for subsequent derivatization, a feature not available in simpler imidazole derivatives like 2-phenylimidazole.

Development of Advanced Composite Materials

The inclusion of 1H-Imidazole-1-propanenitrile, 2-phenyl- in epoxy resin compositions, as described in US Patent 4,026,872, is specifically aimed at achieving excellent thermal resistance and mechanical properties in the cured product [1]. This makes the compound a relevant selection for research into high-performance composites for aerospace, defense, or high-temperature industrial applications. Its use in such formulations is a key differentiator from more common, less thermally stable curing agents.

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